molecular formula C13H11ClN2 B1323536 Acridin-4-amine hydrochloride CAS No. 3594-53-4

Acridin-4-amine hydrochloride

Cat. No.: B1323536
CAS No.: 3594-53-4
M. Wt: 230.69 g/mol
InChI Key: KXPWAMIDVCDUAE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of acridine derivatives, including acridin-4-amine hydrochloride, typically involves the Ullmann condensation method. This method condenses a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid, followed by a cyclization step to produce acridone . Industrial production methods often involve similar synthetic routes but are scaled up to meet production demands.

Scientific Research Applications

Mechanism of Action

The mechanism of action of acridin-4-amine hydrochloride involves DNA intercalation, where the planar ring structure of the acridine molecule inserts between DNA base pairs. This intercalation disrupts DNA replication and transcription, leading to cell death. Acridine derivatives also inhibit enzymes such as topoisomerase and telomerase, which are involved in DNA replication and maintenance .

Properties

IUPAC Name

acridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2.ClH/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPWAMIDVCDUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957347
Record name Acridin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3594-53-4
Record name NSC211454
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acridin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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